

BCR-ABL kinase-IN-3 cross-reactivity analysis with Src family kinases

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Compound Focus: BCR-ABL kinase-IN-3 (dihydrochloride)

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Inhibitors with Dual BCR-ABL and Src Kinase Activity

Several approved and investigational kinase inhibitors are known to target both BCR-ABL and Src family kinases. The table below summarizes key compounds and their reported potencies (IC₅₀ values) [1] [2].

Inhibitor Name	Primary Targets	Reported IC ₅₀ for BCR-ABL	Reported IC ₅₀ for Src (or SFK members)	Key Characteristics
Dasatinib [2]	BCR-ABL, Src, c-Kit	<1 nM [2]	0.8 nM [2]	Potent multi-target inhibitor; binds to active and inactive kinase conformations [3].
Bosutinib [2]	Src, Abl	1 nM [2]	1.2 nM [2]	Dual Src/Abl inhibitor; also affects PI3K/AKT/mTOR, MAPK/ERK pathways [2].
Ponatinib [2]	Abl, PDGFR α , VEGFR2, FGFR1, Src	0.37 nM [2]	5.4 nM [2]	Third-generation TKI; active against the T315I "gatekeeper" mutation [3].
PP2 [2]	Lck, Fyn (SFK members)	Information Missing	4-5 nM (for Lck/Fyn) [2]	Research-grade Src family kinase inhibitor; frequently

Inhibitor Name	Primary Targets	Reported IC ₅₀ for BCR-ABL	Reported IC ₅₀ for Src (or SFK members)	Key Characteristics
				used in mechanistic studies [4].
Saracatinib (AZD0530) [2]	Src, c-Yes, Fyn, Lyn	Less active [2]	2.7 nM [2]	Potent Src inhibitor; has undergone clinical trials for other cancers [4].

Experimental Protocols for Profiling Kinase Inhibitors

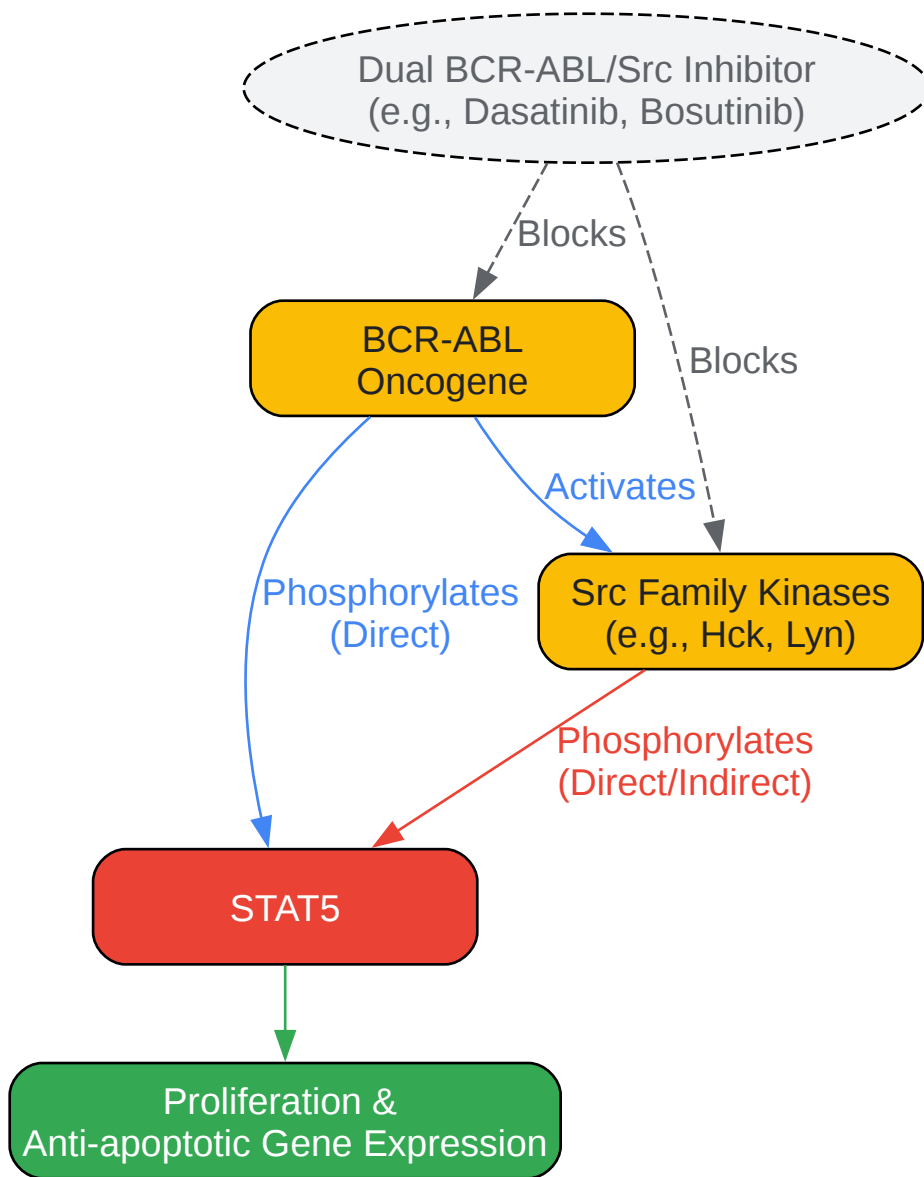
To establish the cross-reactivity profile of a kinase inhibitor like "BCR-ABL kinase-IN-3", a combination of biochemical and cellular assays is essential. Here are standard protocols referenced in the literature.

- **Biochemical Kinase Assays:** These cell-free experiments determine a compound's direct inhibitory activity against purified kinase proteins.
 - **Methodology:** Tyrosine-dephosphorylated kinase proteins (e.g., ABL, ABL^{T315I}) are incubated with the inhibitor and ATP. Kinase activity is measured by quantifying autophosphorylation or phosphorylation of a generic substrate like enolase. Dose-response curves are generated to calculate IC₅₀ values [5].
 - **Application:** This method is used to confirm direct inhibition of BCR-ABL and its common mutants (e.g., T315I), and to test against purified Src kinase [5].
- **Cellular Proliferation and Viability Assays:** These assess the functional effect of the inhibitor on leukemic cell lines.
 - **Methodology:** BCR-ABL-positive cell lines (e.g., K562, KYO1) and Ba/F3 cells engineered to express native or mutant BCR-ABL are cultured with the inhibitor for 72-96 hours. Viability is measured using metrics like GI₅₀ (concentration for 50% growth inhibition) [6] [5].
 - **Application:** This confirms the compound's anti-proliferative effect in a cellular context and its potency against specific BCR-ABL mutations [6].
- **Immunoblot Analysis of Signaling Pathways:** This technique verifies the on-target effect of the inhibitor within the cell.

- **Methodology:** Cells are treated with the inhibitor and lysed. Proteins are separated by SDS-PAGE and immunoblotted with antibodies against phosphorylated targets (e.g., CrkL, a direct BCR-ABL substrate; or STAT5). Total protein levels are also checked to ensure equal loading [7] [5].
- **Application:** A reduction in phospho-CrkL indicates successful BCR-ABL inhibition. Assessing phosphorylation of STAT5, which can be activated by both BCR-ABL and SFKs like Hck, can provide evidence of Src pathway inhibition [7].

BCR-ABL and Src Kinase Signaling Pathway

The diagram below illustrates the functional interplay between BCR-ABL and Src family kinases, which explains why many inhibitors target both.



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Diagram Title: BCR-ABL and Src Kinase Signaling Interplay

The diagram shows that BCR-ABL can activate SFKs like Hck, creating a parallel signaling pathway [7]. Both BCR-ABL and SFKs can contribute to the phosphorylation and activation of STAT5, a key transcription factor driving leukemic cell survival and proliferation [7]. Therefore, a dual inhibitor can simultaneously block these major oncogenic signals.

Research Recommendations

Since specific data on "BCR-ABL kinase-IN-3" is not available, here are suggestions for your next steps:

- **Check Commercial Sources:** The compound may be a research chemical sold by suppliers like Selleckchem. These vendors often provide detailed datasheets with selectivity profiles across a panel of kinases.
- **Broaden Your Search:** Look for information using the compound's chemical name or catalog number (if known) rather than its common research name.
- **Consult Related Studies:** Review the methodologies and results from studies on the inhibitors listed in the table above, as they serve as excellent benchmarks for the type of data you are seeking [6] [5].

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